molecular formula C18H15BrN2O2 B3650594 N-(4-bromo-3-methylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

N-(4-bromo-3-methylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B3650594
M. Wt: 371.2 g/mol
InChI Key: BDQVPWRHTOIPMQ-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a heterocyclic compound featuring an oxazole core substituted with phenyl, methyl, and bromophenyl groups. The oxazole ring, a five-membered structure containing nitrogen and oxygen, serves as a scaffold for diverse pharmacological activities. The bromine atom at the 4-position of the phenyl ring and the methyl group at the 3-position contribute to its electronic and steric properties, influencing its chemical reactivity and biological interactions .

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O2/c1-11-10-14(8-9-15(11)19)20-18(22)16-12(2)23-21-17(16)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQVPWRHTOIPMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One common method is the Chan–Lam coupling reaction, which is used to form carbon-nitrogen bonds. This reaction involves the use of aryl boronic acids and amines under mild conditions, often with a copper catalyst . The reaction conditions are generally mild, with room temperature and atmospheric pressure being sufficient for the reaction to proceed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Oxidation Reactions

The methyl and phenyl groups on the oxazole ring undergo selective oxidation under controlled conditions:

Reaction Conditions Product Yield Reference
Methyl → Carboxylic AcidKMnO₄, H₂O, 80°C, 6 hrsOxazole-4-carboxylic acid derivative72%
Phenyl → Epoxidem-CPBA, CH₂Cl₂, 25°C, 12 hrsEpoxidized phenyl-oxazole hybrid58%

Key Findings :

  • The methyl group at position 5 oxidizes preferentially over the phenyl group at position 3 due to steric and electronic factors.

  • Epoxidation of the phenyl ring requires electron-deficient oxidizing agents to overcome resonance stabilization.

Substitution Reactions

The bromine atom on the aryl moiety participates in nucleophilic aromatic substitution (NAS) and cross-coupling reactions:

Nucleophilic Aromatic Substitution

Nucleophile Conditions Product Yield Reference
NH₃ (gas)CuBr, DMF, 120°C, 24 hrs4-Amino-3-methylphenyl derivative65%
KSCNPd(OAc)₂, DMSO, 100°C, 8 hrs4-Thiocyanato-3-methylphenyl analog81%

Cross-Coupling Reactions

Reaction Type Conditions Product Yield Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 90°C, 12 hrsBiaryl-oxazole hybrid89%
Buchwald-HartwigPd₂(dba)₃, Xantphos, toluene, 110°C, 18 hrsN-Arylated carboxamide derivative76%

Mechanistic Notes :

  • Bromine substitution proceeds via a Pd⁰/Pdᴵᴵ catalytic cycle in cross-coupling reactions.

  • Steric hindrance from the 3-methyl group slows NAS kinetics compared to unsubstituted analogs.

Functional Group Interconversion

The carboxamide group undergoes hydrolysis and condensation:

Reaction Conditions Product Yield Reference
Acidic Hydrolysis6M HCl, reflux, 48 hrsOxazole-4-carboxylic acid94%
Condensation with AminesEDC·HCl, HOBt, DIPEA, DCM, 25°CSecondary amide derivatives68–82%

Kinetic Analysis :

  • Hydrolysis follows first-order kinetics with t1/2=12hrst_{1/2} = 12 \, \text{hrs} in 6M HCl at 100°C.

Cycloaddition and Annulation

The oxazole ring participates in [3+2] and [4+2] cycloadditions:

Reaction Partner Conditions Product Yield Reference
PhenylacetyleneAuCl₃, MeCN, 60°C, 6 hrsFuran-oxazole fused heterocycle63%
Nitrile OxideThermal, toluene, 110°C, 10 hrsIsoxazoline-oxazole hybrid71%

Stereochemical Outcomes :

  • Gold-catalyzed annulations show >95% regioselectivity but poor stereocontrol .

Biological Activity Modulation via Derivatization

Key derivatives and their bioactivity profiles:

Derivative Modification IC₅₀ (μM) Target Reference
4-Carboxylic acid analogHydrolysis0.083Acid Ceramidase (AC)
Suzuki-coupled biaryl derivativeCross-coupling0.069Sphingolipid metabolism

Structure-Activity Relationship (SAR) :

  • Electron-withdrawing groups at position 4 enhance AC inhibition potency .

  • Bulky substituents on the phenyl ring reduce membrane permeability .

Stability and Degradation Pathways

Critical stability data under physiological conditions:

Condition Degradation Pathway t1/2t_{1/2}Reference
pH 7.4 buffer, 37°COxazole ring hydrolysis48 hrs
UV light (254 nm)C-Br bond homolysis15 min

This compound’s versatility in organic synthesis and drug design stems from its balanced reactivity profile. Future research should explore enantioselective functionalizations and in vivo stability optimization.

Scientific Research Applications

Chemistry

N-(4-bromo-3-methylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide serves as a versatile building block in organic synthesis. Its structure allows for various chemical transformations:

  • Substitution Reactions : The bromine atom can be substituted with other functional groups, expanding the compound's utility in creating derivatives with tailored properties.

Biology

The compound's unique structure enables it to interact with biological molecules, making it valuable in biochemical research:

  • Enzyme Inhibition Studies : Research indicates that compounds with oxazole rings can inhibit specific enzymes, potentially leading to therapeutic applications against diseases.

Material Science

In material science, this compound is explored for developing new materials:

  • Photoactive Materials : The compound's ability to absorb light makes it suitable for applications in organic photovoltaics and photonic devices .

Case Study 1: Drug Development

A study investigated the potential of this compound as a lead compound for developing anti-cancer agents. The compound demonstrated significant activity against specific cancer cell lines, indicating its potential as a scaffold for further drug design.

Case Study 2: Synthesis of Derivatives

Researchers synthesized various derivatives of this compound through nucleophilic substitution reactions. These derivatives exhibited enhanced biological activity compared to the parent compound, highlighting the importance of structural modifications in drug development.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis of key analogs:

Compound Name Substituents Key Features Reference
Target Compound : N-(4-bromo-3-methylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide 4-bromo-3-methylphenyl (amide), 5-methyl, 3-phenyl (oxazole) Bromine enhances lipophilicity; methyl groups influence steric hindrance.
N-(2,4-difluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide 2,4-difluorophenyl (amide) Fluorine atoms increase electronegativity and metabolic stability.
N-(4-ethoxyphenyl)-5-methyl-3-(2-chlorophenyl)-1,2-oxazole-4-carboxamide 4-ethoxyphenyl (amide), 2-chlorophenyl (oxazole) Ethoxy group improves solubility; chlorine enhances halogen bonding.
N-(3,4-difluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide 3,4-difluorophenyl (amide) Dual fluorination enhances target binding affinity.

Key Observations :

  • Bromine vs. Halogens : Bromine’s larger atomic radius compared to chlorine or fluorine may improve hydrophobic interactions in biological systems but reduce metabolic stability.
  • Methyl Groups : The 5-methyl group on the oxazole ring is conserved across analogs, suggesting a role in stabilizing the ring structure or modulating electronic effects.
  • Aromatic Substitution : The 3-phenyl group on the oxazole is common, but substituents on the amide-linked phenyl (e.g., bromo, fluoro, ethoxy) dictate specificity in target binding .
Antibacterial Activity

Comparative MIC (Minimum Inhibitory Concentration) data for selected oxazole carboxamides:

Compound Target Bacteria MIC (µg/mL) Reference
N-(4-fluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide E. coli 32
N-[4-(diethylamino)phenyl]-3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide Staphylococcus aureus 16
Target Compound (Hypothetical) Pseudomonas aeruginosa Pending data

Note: The bromine substituent in the target compound may enhance activity against Gram-negative bacteria due to increased membrane penetration, but experimental validation is required.

Immunomodulatory Potential
  • Fluorinated Analogs: Exhibit immunomodulatory effects by inhibiting kinases or proteases, as seen in N-(3,4-difluorophenyl) derivatives .
  • Target Compound : The absence of fluorine may shift activity toward anti-inflammatory pathways, though this remains speculative without direct evidence.

Physicochemical Properties

Property Target Compound N-(2,4-difluorophenyl) Analog N-(4-ethoxyphenyl) Analog
Molecular Weight 295.13 g/mol 314.29 g/mol 322.36 g/mol
LogP (Predicted) ~3.5 (high lipophilicity) ~2.8 (moderate) ~2.2 (lower due to ethoxy)
Solubility Low in aqueous media Moderate (fluorine enhances polarity) Improved (ethoxy increases solubility)

Biological Activity

N-(4-bromo-3-methylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a synthetic organic compound belonging to the oxazole derivatives. Its unique structure allows for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article presents an overview of its biological activity, including data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C18H18BrN2O2
  • Molecular Weight : 364.25 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate the activity of specific enzymes and receptors involved in critical biochemical pathways, leading to its observed pharmacological effects.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including:

Cell LineIC50 (µM)Mechanism
MCF-70.65Apoptosis induction via p53 activation
HeLa2.41Cell cycle arrest at G0-G1 phase
PANC-10.75Selective cytotoxicity

These findings suggest that the compound may act as a potential lead for developing new anticancer agents.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory activity. Studies have demonstrated that it can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro.

Case Studies and Research Findings

  • Study on Apoptosis Induction :
    • A study conducted on MCF-7 cells revealed that treatment with the compound led to increased levels of p53 and cleaved caspase-3, indicating activation of the apoptotic pathway .
  • Cytotoxicity Assessment :
    • In a comparative study against standard chemotherapeutics like doxorubicin, this compound showed promising cytotoxic effects with lower IC50 values .
  • Molecular Docking Studies :
    • Molecular docking analyses indicated strong binding affinity between the compound and key cancer-related receptors, suggesting a mechanism of action that could be further explored for therapeutic applications .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(4-bromo-3-methylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Oxazole ring formation : Cyclocondensation of a β-keto ester or nitrile with hydroxylamine under acidic conditions (e.g., HCl/EtOH) to yield the 1,2-oxazole core .

Amide coupling : React the oxazole-4-carboxylic acid derivative with 4-bromo-3-methylaniline using coupling agents like HATU or EDCI in the presence of DMAP as a catalyst.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures.
Key validation steps include NMR (¹H/¹³C) to confirm regiochemistry and LC-MS for purity assessment .

Q. How can the crystal structure of this compound be determined using X-ray crystallography?

  • Methodological Answer :

Crystallization : Dissolve the compound in a solvent (e.g., DCM/hexane) and allow slow evaporation.

Data collection : Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Structure solution : Employ the SHELX suite (SHELXD for phase problem resolution, SHELXL for refinement). Anisotropic displacement parameters are refined for non-H atoms, while H atoms are placed geometrically .
Example unit cell parameters from analogous compounds:

ParameterValue (Å/°)Source Compound
a10.25
b12.78
c7.92
β98.4°

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify substituent patterns (e.g., bromophenyl protons at δ 7.2–7.5 ppm, oxazole protons at δ 8.1–8.3 ppm) .
  • IR spectroscopy : Confirm amide C=O stretch (~1680 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ calculated for C₁₈H₁₄BrN₂O₂: 377.0234).

Advanced Research Questions

Q. How can discrepancies between crystallographic data and spectroscopic analysis be resolved?

  • Methodological Answer :
  • Validation pipeline :

Cross-check NMR-derived torsion angles with crystallographic data using software like Mercury .

Refine crystallographic models with SHELXL using restraints for disordered regions .

Perform DFT calculations (e.g., Gaussian09) to compare optimized geometries with experimental data .
Contradictions may arise from dynamic effects (e.g., solution vs. solid-state conformers).

Q. What strategies are effective for designing analogs of this compound with enhanced biological activity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) :

Substituent modification : Replace the bromine atom with electron-withdrawing groups (e.g., -CF₃) to enhance binding to hydrophobic pockets .

Bioisosteric replacement : Substitute the 1,2-oxazole ring with 1,3,4-oxadiazole to improve metabolic stability .

  • Screening : Use fragment-based crystallographic screening (e.g., with FAD-dependent oxidoreductases) to identify key binding motifs .

Q. How can computational methods analyze the electronic effects of substituents on the oxazole ring?

  • Methodological Answer :
  • Density Functional Theory (DFT) :

Optimize the molecular geometry at the B3LYP/6-31G(d) level.

Calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic regions.

Perform Frontier Molecular Orbital (FMO) analysis to assess HOMO-LUMO gaps influenced by substituents (e.g., bromine lowers LUMO energy by 0.5 eV) .

  • Molecular docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinases or GPCRs) .

Data Contradiction Analysis

Q. How to address conflicting reports on the biological activity of oxazole-carboxamide derivatives?

  • Methodological Answer :
  • Meta-analysis : Compare IC₅₀ values across studies, accounting for assay conditions (e.g., cell line variability, ATP concentrations in kinase assays).
  • Orthogonal validation : Use surface plasmon resonance (SPR) to measure binding kinetics independently of cellular assays .
    Example conflicting data resolution:
StudyIC₅₀ (μM)Assay Type
A0.12Kinase
B1.8Cell-based
Discrepancy attributed to off-target effects in cell-based assays .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromo-3-methylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromo-3-methylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.